molecular formula C14H22N2O4S B2771650 N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899979-47-6

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide

Cat. No.: B2771650
CAS No.: 899979-47-6
M. Wt: 314.4
InChI Key: ANABPUDKOMZUOM-UHFFFAOYSA-N
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Description

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide is a synthetic benzamide derivative supplied for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzamide derivatives incorporating sulfonamide and methoxy substituents represent a class of compounds with significant interest in medicinal chemistry and biochemical research. Compounds with this general scaffold are frequently investigated for their potential to modulate key biological targets. Specifically, structural analogs featuring the benzenesulfonamide group have been identified as inhibitors of the NLRP3 inflammasome, a multiprotein complex that critically regulates the innate immune response and is a promising target in diseases like Alzheimer's and acute myocardial infarction . Furthermore, related sulfamoyl-benzamide compounds have shown potent and selective inhibitory activity against various human ectonucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms, which are enzymes involved in processes such as thrombosis, inflammation, and cancer . The molecular structure of this reagent features a 4-methoxybenzamide moiety linked to a diethylsulfamoyl group via an ethyl chain. This configuration combines electron-donating (methoxy), hydrogen-bonding (amide), and polar (sulfonamide) functionalities, which can be critical for interaction with biological targets and for tuning physicochemical properties. Researchers can leverage this compound as a valuable building block or reference standard in the synthesis and biological characterization of novel small molecules, particularly for projects focused on immunology, oncology, and enzyme inhibition.

Properties

IUPAC Name

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-16(5-2)21(18,19)11-10-15-14(17)12-6-8-13(20-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANABPUDKOMZUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced through a methylation reaction, while the diethylsulfamoyl ethyl side chain is added via a sulfonamide formation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(diethylsulfamoyl)ethyl]-3,4-dimethylbenzenesulfonamide: Similar structure but with different substituents on the benzene ring.

    4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: Contains additional functional groups and a quinoline moiety.

Uniqueness

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Biological Activity

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a diethylsulfamoyl group attached to a 4-methoxybenzamide core. Its molecular formula is C13H18N2O3SC_{13}H_{18}N_2O_3S, which contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been noted to affect pathways associated with cancer cell proliferation by inhibiting enzymes linked to mutant alleles of isocitrate dehydrogenase (IDH1/2) .

Biological Activities

  • Antiproliferative Activity :
    • Studies have shown that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, certain methoxy-substituted benzimidazole derivatives demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells .
  • Antioxidative Activity :
    • The presence of methoxy groups enhances the antioxidant properties of similar compounds, allowing them to stabilize free radicals and potentially reduce oxidative stress in cells .
  • Antibacterial Activity :
    • Some structural analogs have shown promising antibacterial properties against Gram-positive bacteria, indicating a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential applications of this compound:

  • Study on Antiproliferative Effects : A study evaluated various methoxy-substituted benzamide derivatives for their antiproliferative effects against multiple cancer cell lines. The most potent compounds exhibited IC50 values as low as 1.2 μM against MCF-7 cells, highlighting the importance of substituent positioning and electronic effects on biological activity .
  • Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could inhibit specific enzymes associated with cancer progression, such as IDH1/2, leading to reduced tumor growth and increased apoptosis in cancerous cells .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntiproliferativeIC50 = 1.2–5.3 μM against MCF-7 cells
AntioxidativeEnhanced stability against oxidative stress
AntibacterialEffective against Gram-positive strains

Q & A

Q. What are the optimal synthetic routes for N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide, and how can reaction yields be improved?

The synthesis typically involves coupling 4-methoxybenzoyl chloride with 2-(diethylsulfamoyl)ethylamine under anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) and coupling agents such as dicyclohexylcarbodiimide (DCC) enhance reaction efficiency. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the structure by identifying key signals: the methoxy group (~3.8 ppm in ¹H NMR) and sulfamoyl protons (~2.8–3.2 ppm). Infrared (IR) spectroscopy detects amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–10) at 25–60°C. High-performance liquid chromatography (HPLC) monitors degradation products over time. Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts shelf-life. The sulfamoyl group may hydrolyze under acidic conditions, necessitating pH-adjusted formulations for biological assays .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., kinases or GPCRs). Molecular docking and molecular dynamics simulations predict binding modes. Mutagenesis studies on target proteins (e.g., alanine scanning) identify critical residues for interaction. Functional assays (e.g., enzyme inhibition or calcium flux) validate activity .

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, serum concentrations). Standardize protocols using reference compounds (e.g., positive controls) and replicate experiments across independent labs. Orthogonal assays (e.g., Western blotting alongside qPCR) confirm target engagement. Meta-analyses of published data can identify confounding factors .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and tissue distribution via LC-MS/MS. Toxicity screening includes acute (single-dose) and subchronic (28-day) studies, monitoring hematological, hepatic, and renal parameters. For CNS targets, blood-brain barrier penetration is evaluated using brain/plasma ratio calculations .

Q. How do structural modifications to the diethylsulfamoyl or methoxy groups impact bioactivity?

Synthesize analogs with substituents like cyclopropylsulfonamide or ethoxy groups. Compare IC₅₀ values in enzyme inhibition assays. Quantitative structure-activity relationship (QSAR) models identify critical substituents. For example, bulkier sulfonamide groups may enhance target selectivity but reduce solubility .

Q. What computational tools can prioritize this compound for repurposing in unrelated therapeutic areas?

Chemoproteomics platforms (e.g., thermal shift assays) screen for off-target interactions. Machine learning models trained on DrugBank or ChEMBL databases predict new indications. Pathway enrichment analysis of transcriptomic data (e.g., LINCS L1000) links the compound to understudied diseases .

Methodological Guidance

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for amide coupling .
  • Bioactivity Validation : Combine label-free assays (e.g., cellular thermal shift assay, CETSA) with genetic knockdowns to confirm target specificity .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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